6-Iodopyridazin-3-amine
Overview
Description
6-Iodopyridazin-3-amine is a chemical compound that serves as a key intermediate in the synthesis of various pyridazine derivatives. These derivatives are of significant interest due to their potential pharmacological applications. The compound is characterized by the presence of an iodine atom at the sixth position and an amino group at the third position on the pyridazine ring.
Synthesis Analysis
The synthesis of 6-Iodopyridazin-3-amine can be efficiently achieved through palladium-catalyzed cross-coupling reactions. Specifically, the compound 3-amino-6-iodopyridazine (1b) can be synthesized from 3-amino-6-chloropyridazine (1a) using an improved method that has been described in the literature. This method eliminates the need to start from the iodinated compound directly, offering a more practical approach to obtaining 6-Iodopyridazin-3-amine .
Molecular Structure Analysis
While the specific molecular structure analysis of 6-Iodopyridazin-3-amine is not detailed in the provided papers, the general structure can be inferred from the name. The pyridazine ring is a six-membered heterocyclic compound with two adjacent nitrogen atoms. The iodine and amino substituents on the ring are likely to influence its electronic properties and reactivity.
Chemical Reactions Analysis
6-Iodopyridazin-3-amine is a versatile intermediate that can undergo further chemical transformations. Palladium-catalyzed amination and alkylation of 3-iodo-6-arylpyridazines, which are closely related to 6-Iodopyridazin-3-amine, have been performed to access a wide range of pyridazine derivatives. These derivatives have potential pharmacological uses, indicating the importance of 6-Iodopyridazin-3-amine in medicinal chemistry .
Physical and Chemical Properties Analysis
Scientific Research Applications
Catalyzed Cross-Coupling Reactions
6-Iodopyridazin-3-amine is utilized in palladium-catalyzed cross-coupling reactions. These reactions are pivotal in the synthesis of various pharmacologically relevant pyridazine derivatives, expanding the range of potential medicinal compounds (Parrot et al., 2002).
Synthesis of Pyridazine Derivatives
The compound plays a crucial role in the synthesis of 3-amino-6-(hetero)arylpyridazines. These syntheses, involving palladium catalyzed cross-coupling reactions, are significant for creating compounds of potential biological importance (Maes et al., 2000).
Influence in Crystal and Electronic Structures
6-Iodopyridazin-3-amine is influential in modifying the crystal and electronic structures of various compounds. Its introduction into iodoplumbates, for instance, results in hybrids with unique structural properties and potential applications in photocatalysis (Liu et al., 2015).
Aminocarbonylation Reactions
It is a key reactant in palladium-catalyzed aminocarbonylation reactions. These reactions are essential for synthesizing pyridazine dicarboxamides, which are important in the development of new chemical entities (Szőke et al., 2016).
Anticancer Agent Synthesis
6-Iodopyridazin-3-amine is used in the synthesis of novel compounds with anticancer activities. Its derivatives have shown promise in inhibiting the growth of various cancer cell lines, marking its significance in the field of chemotherapy (Won et al., 2010).
Photocatalytic Properties
Compounds derived from 6-Iodopyridazin-3-amine have been explored for their photocatalytic properties. This application is particularly relevant in environmental chemistry, such as in the treatment of dye wastewater under visible light irradiation (Schneider et al., 2009).
Safety And Hazards
6-Iodopyridazin-3-amine may be harmful if swallowed or in contact with skin. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
6-iodopyridazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4IN3/c5-3-1-2-4(6)8-7-3/h1-2H,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEUBRHRIJMZOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446472 | |
Record name | 6-iodopyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodopyridazin-3-amine | |
CAS RN |
187973-60-0 | |
Record name | 6-iodopyridazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30446472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Iodopyridazin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.